molecular formula C16H19NO5 B6175074 tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate CAS No. 2613384-38-4

tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Cat. No.: B6175074
CAS No.: 2613384-38-4
M. Wt: 305.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate: is a complex organic compound belonging to the class of benzoxazine derivatives This compound features a benzoxazine ring system, which is a fused heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of 6-acetyl-3,4-dihydro-2H-1,4-benzoxazine with tert-butyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a strong acid catalyst like trifluoroacetic acid (TFA) to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced techniques like microwave-assisted synthesis or ultrasonic irradiation to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, where nucleophiles replace leaving groups. Common reagents for substitution reactions include halides and alkylating agents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and TFA.

  • Reduction: LiAlH4, NaBH4, and ethanol.

  • Substitution: Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated or alkylated derivatives of the benzoxazine ring.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Benzoxazine derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research into the biological applications of this compound is ongoing, with studies exploring its effects on various cellular pathways and disease models.

Medicine: The compound's derivatives may have therapeutic potential in treating diseases such as cancer, inflammation, and infections. Its ability to interact with biological targets makes it a candidate for drug development and pharmaceutical research.

Industry: In materials science, benzoxazine derivatives are used in the production of polymers and resins. This compound can be employed in the synthesis of high-performance materials with desirable properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Benzoxazine derivatives: Other benzoxazine compounds with varying substituents and functional groups.

  • Indole derivatives: Compounds containing the indole nucleus, which share structural similarities with benzoxazines.

  • Acetylacetate derivatives: Compounds derived from acetoacetate esters, similar to tert-butyl acetoacetate.

Uniqueness: Tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is unique due to its specific combination of functional groups and the presence of the benzoxazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other compounds in its class.

Properties

CAS No.

2613384-38-4

Molecular Formula

C16H19NO5

Molecular Weight

305.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.